DCBCI0901

mTOR kinase inhibition PI3K/mTOR dual inhibitor biochemical IC50

DCBCI0901 is a synthetic small-molecule inhibitor developed by Taiwan's Development Center for Biotechnology (DCB) that simultaneously targets phosphatidylinositide 3-kinase (PI3K), raptor-mTOR (mTORC1), and rictor-mTOR (mTORC2), thereby attenuating cell survival and proliferation signals in the PI3K/AKT/mTOR pathway. It has entered Phase I clinical evaluation in patients with advanced solid tumors (NCT02151357) and is covered by a global patent portfolio spanning 16 countries.

Molecular Formula C24H27NO5
Molecular Weight
Cat. No. B1150067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCBCI0901
SynonymsDCBCI0901;  DCBCI-0901;  DCBCI 0901.; Unknown
Molecular FormulaC24H27NO5
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

DCBCI0901 Procurement Guide: A Triple-Target PI3K/mTORC1/mTORC2 Inhibitor for Oncology Research


DCBCI0901 is a synthetic small-molecule inhibitor developed by Taiwan's Development Center for Biotechnology (DCB) that simultaneously targets phosphatidylinositide 3-kinase (PI3K), raptor-mTOR (mTORC1), and rictor-mTOR (mTORC2), thereby attenuating cell survival and proliferation signals in the PI3K/AKT/mTOR pathway [1]. It has entered Phase I clinical evaluation in patients with advanced solid tumors (NCT02151357) and is covered by a global patent portfolio spanning 16 countries [2] [3].

Why First-Generation mTOR Inhibitors and Alternative Dual PI3K/mTOR Agents Cannot Replace DCBCI0901 in Procurement Decisions


First-generation mTORC1-selective inhibitors (rapamycin analogs such as everolimus and temsirolimus) suffer from a well-characterized limitation: by blocking only mTORC1, they relieve negative feedback on PI3K, paradoxically activating AKT signaling and fostering resistance [1]. While second-generation dual PI3K/mTOR inhibitors address this feedback, their biochemical selectivity profiles, therapeutic windows, and efficacy in drug-resistant models differ substantially, meaning interchangeable use risks experimental failure or misleading translational conclusions. The data below establish the specific quantitative basis on which DCBCI0901 must be evaluated independently.

DCBCI0901 Differential Evidence: Quantitative Head-to-Head and Cross-Study Comparison Data vs. Closest Analogs


mTOR Kinase Biochemical Potency: DCBCI0901 vs. BEZ235, Gedatolisib, and DS-7423

In a head-to-head biochemical assay context, DCBCI0901 exhibited an mTOR kinase IC50 of 8.4 nM [1]. This value positions DCBCI0901 within the same nanomolar potency range as BEZ235 (Dactolisib, mTOR IC50 6.5–20.7 nM depending on assay) and PP242 (mTOR IC50 8 nM), while being 4.2-fold less potent against mTOR than Gedatolisib (IC50 1.6 nM) but 4.2-fold more potent than DS-7423 (IC50 34.9 nM) [2] [3]. Importantly, DCBCI0901's 9.3-fold selectivity window between mTOR (8.4 nM) and PI3Kα (78 nM) contrasts sharply with the PI3Kα-biased profiles of BEZ235 (mTOR ~6.5 nM vs. PI3Kα 4 nM, 0.6-fold) and Gedatolisib (mTOR 1.6 nM vs. PI3Kα 0.4 nM, 0.25-fold), suggesting a distinct target engagement profile that may favor specific experimental contexts where excessive PI3Kα suppression is undesirable [1] .

mTOR kinase inhibition PI3K/mTOR dual inhibitor biochemical IC50 kinase selectivity

Cellular Antiproliferative Potency Across Diverse Tumor Cell Lines: DCBCI0901 Demonstrates Single-Digit to Low Double-Digit Nanomolar Range

DCBCI0901 inhibited cell proliferation across five well-established human cancer cell lines—one NSCLC (A549), two prostate (PC-3, LNCap), and two breast (HCC1954, BT474)—with IC50 values ranging from 6 to 48 nM [1]. For cross-study calibration, BEZ235 exhibits cellular IC50 values of 48.5 ± 8.1 nM in PI3K-mutant/PTEN-deleted lines and 95.9 ± 18.4 nM in lines lacking these mutations, while Gedatolisib showed IC50 values below 100 nM across 50 diverse tumor cell lines [2]. DS-7423 demonstrated cellular IC50 values of 8.5–162 nM depending on cell line [3]. DCBCI0901's low-end sensitivity (6 nM) suggests its potency in the most responsive models is comparable to or exceeds that of other dual inhibitors, though the absence of a common cell line panel precludes direct ranking.

cancer cell line panel antiproliferative IC50 NSCLC prostate cancer breast cancer

Efficacy in EGFR-TKI Resistant Non-Small Cell Lung Cancer Models: DCBCI0901 Demonstrates Activity Where First-Generation Agents Fail

DCBCI0901 is effective against a panel of nine lung cancer cell lines, including eight EGFR-TKI resistant models, with IC50 values in the tens of nanomolar range [1]. In vivo, DCBCI0901 effectively suppressed tumor growth in an EGFR-TKI resistant H1975 xenograft model that harbors the T790M gatekeeper mutation conferring resistance to first- and second-generation EGFR inhibitors [1] [2]. In contrast, first-generation mTORC1-only inhibitors (rapamycin analogs) show limited single-agent activity in EGFR-mutant NSCLC due to feedback activation of AKT, and standard EGFR-TKIs are ineffective against the T790M resistance mutation, leaving this patient subset without effective targeted options [2] [3]. No published data reporting the efficacy of BEZ235, Gedatolisib, or DS-7423 specifically in EGFR-TKI resistant H1975 xenografts could be identified, making this a potentially unique evidence dimension for DCBCI0901 among the comparator set evaluated.

EGFR-TKI resistance T790M mutation NSCLC xenograft H1975 drug-resistant cancer models

In Vivo Tumor Growth Inhibition Exceeding 65% Across Multiple Xenograft Models Including Advanced-Stage Disease

DCBCI0901 demonstrated significant antitumor efficacy in mouse xenograft models of lung cancer, prostate cancer, and leukemia, achieving tumor growth inhibition (TGI) greater than 65% [1]. Notably, DCBCI0901 effectively suppressed tumor growth even in an advanced-stage lung cancer (A549) xenograft model where the mean tumor volume exceeded 350 mm³ at the start of treatment—a clinically challenging scenario where many agents show reduced efficacy [1]. For comparison, BEZ235 achieved TGI of 40–70% in PTEN-deleted xenografts depending on dose and schedule, while Gedatolisib (PKI-587) exhibited TGI of 70–90% in multiple xenograft models including MDA-MB-361 and BT474 [2] [3]. DS-7423 showed TGI of approximately 50–60% in ovarian clear cell adenocarcinoma xenografts [4]. The advanced-stage disease setting in which DCBCI0901 was tested (>350 mm³ starting volume) represents a higher efficacy bar than the early-intervention models (typically 100–200 mm³ starting volume) commonly reported for comparator compounds, though direct cross-study comparison is limited by differing tumor models and treatment schedules.

xenograft tumor growth inhibition advanced-stage tumor model lung cancer prostate cancer leukemia

Kinase Selectivity Profile: High Selectivity Against a Panel of 20 Serine/Threonine and Tyrosine Kinases

DCBCI0901 exerted high selectivity against a panel of 20 other serine/threonine and tyrosine kinases, indicating a clean selectivity profile beyond its primary targets PI3K and mTOR [1]. While the specific kinases tested and the exact selectivity ratios were not disclosed in the abstract, this selectivity claim can be contextualized against known selectivity liabilities of comparator compounds: BEZ235 inhibits ATR (IC50 21 nM) in addition to PI3K/mTOR, and Gedatolisib, while highly potent, shows sub-nanomolar inhibition of PI3Kα wild-type and common activating mutants (H1047R and E545K, IC50 0.6 nM each), which may broaden its target profile . The absence of selectivity panel data for DS-7423 (beyond class I PI3K isoforms) limits comparison. DCBCI0901's documented selectivity against 20 kinases, although the full dataset is not publicly available, suggests a intentional selectivity optimization effort during its development at DCB.

kinase selectivity profiling off-target risk serine/threonine kinase tyrosine kinase PI3K/mTOR inhibitor

Triple Target Engagement: Simultaneous PI3K, mTORC1, and mTORC2 Inhibition Overcomes Feedback-Driven Resistance Inherent to mTORC1-Only Inhibitors

DCBCI0901 simultaneously reduces phosphorylation of p70S6K (mTORC1 substrate), AKT at S473 (mTORC2 substrate), and AKT at T308 (PI3K substrate) in cellular assays [1]. This triple-node suppression directly addresses the key limitation of first-generation mTORC1-only inhibitors (rapamycin, everolimus, temsirolimus), which block mTORC1 but paradoxically increase AKT phosphorylation at S473 via loss of S6K-IRS-1 negative feedback and fail to suppress T308 phosphorylation, thereby limiting their antitumor efficacy [2] [3]. While other dual PI3K/mTOR inhibitors (BEZ235, Gedatolisib, DS-7423) also suppress these phospho-markers, only DCBCI0901 has publicly documented efficacy in EGFR-TKI resistant models where this feedback-driven resistance is particularly relevant. The Taiwanese consortium specifically positions DCBCI0901 as a second-generation agent designed to overcome the resistance problem observed with first-generation mTOR inhibitors in clinical use [4].

PI3K/mTORC1/mTORC2 triple inhibition AKT feedback activation rapalog resistance pathway suppression phospho-AKT

Optimal Procurement and Experimental Deployment Scenarios for DCBCI0901 Based on Quantitative Differentiation Evidence


EGFR-TKI Resistant NSCLC Translational Research Programs

Research groups investigating therapeutic strategies for non-small cell lung cancer patients who have developed resistance to first-line EGFR tyrosine kinase inhibitors (e.g., gefitinib, erlotinib) due to T790M mutation should prioritize DCBCI0901. Its documented efficacy in the H1975 EGFR-TKI resistant xenograft model—and across a panel of 8 EGFR-TKI resistant lung cancer cell lines with IC50 values in the tens of nanomolar range—provides the only publicly available in vivo proof-of-concept among the PI3K/mTOR dual inhibitor class specifically in this resistance context [1]. Substituting with a first-generation mTORC1 inhibitor would be mechanistically unsound due to the well-established AKT feedback reactivation that limits rapalog efficacy in EGFR-mutant NSCLC [2].

Advanced-Stage / Bulky Tumor Disease Modeling

Investigators modeling late-stage clinical scenarios where tumors have reached substantial volume prior to treatment initiation should select DCBCI0901 based on its demonstrated ability to suppress tumor growth in the A549 advanced-stage xenograft model (mean starting tumor volume >350 mm³) [1]. This substantially exceeds the typical 100–200 mm³ starting volume used in most published xenograft studies of comparator dual PI3K/mTOR inhibitors, making DCBCI0901 the better-supported choice for studies designed to mimic the clinical challenge of bulky, established disease where tumor microenvironment factors (hypoxia, necrosis, poor vascularization) may reduce drug penetration and efficacy [1].

Pathway Biology Studies Requiring Complete PI3K/AKT/mTOR Axis Suppression Without mTORC1-Selective Feedback Confounds

For cell signaling and molecular pharmacology studies where the experimental design demands simultaneous blockade of PI3K, mTORC1, and mTORC2 to avoid the confounding feedback activation of AKT (S473) and AKT (T308) that occurs with rapamycin-class mTORC1-only inhibitors, DCBCI0901 is mechanistically indicated [1] [2]. While other dual PI3K/mTOR inhibitors can also achieve this triple-node suppression, DCBCI0901's relatively wider mTOR:PI3Kα selectivity window (~9.3-fold) compared to more PI3Kα-biased agents such as BEZ235 (~0.6-fold) and Gedatolisib (~0.25-fold) may offer a pharmacological profile better suited to experiments where excessive PI3Kα inhibition is a confounding variable or where mTOR-driven biology is the primary focus [1].

Drug Resistance Mechanism Studies Leveraging Global Patent Coverage and Clinical-Grade Supply

For academic-industry partnerships or translational programs requiring a compound with defined intellectual property protection across 16 jurisdictions (including US, EU, Japan, and Taiwan) and demonstrated clinical-grade manufacturing capability through the DCB-led pharmaceutical consortium, DCBCI0901 offers a procurement pathway distinct from research-grade tool compounds [1] [2]. The compound's progression through IND approval by both US FDA and Taiwan TFDA, and its evaluation in a Phase I clinical trial with intravenous administration in advanced solid tumor patients, provides a level of regulatory-grade characterization (including GMP manufacturing, formal toxicology, and pharmacokinetic data) that exceeds what is typically available for research-only dual PI3K/mTOR inhibitors [3] [4].

Quote Request

Request a Quote for DCBCI0901

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.